molecular formula C12H21FN2O2 B15312868 rac-tert-butyl(1R,2S,3R,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate

rac-tert-butyl(1R,2S,3R,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B15312868
M. Wt: 244.31 g/mol
InChI Key: WAGXKXDDIIXGOM-XFWSIPNHSA-N
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Description

Structure and Stereochemistry: rac-tert-butyl(1R,2S,3R,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate is a racemic mixture of a bicyclic amine derivative. The molecule features a rigid 8-azabicyclo[3.2.1]octane core with a tert-butyl carbamate protecting group at the 8-position, a fluoro substituent at the 2-position, and an amino group at the 3-position.

Synthesis and Applications:
This compound is cataloged as a building block (EN300-26865020) and is utilized in medicinal chemistry for the development of bioactive molecules. Its synthetic utility lies in the tert-butyl carbamate group, which protects the amine during multi-step reactions, and the fluorine atom, which enhances metabolic stability and modulates electronic properties .

Properties

Molecular Formula

C12H21FN2O2

Molecular Weight

244.31 g/mol

IUPAC Name

tert-butyl (1S,2R,3S,5R)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C12H21FN2O2/c1-12(2,3)17-11(16)15-7-4-5-9(15)10(13)8(14)6-7/h7-10H,4-6,14H2,1-3H3/t7-,8+,9+,10-/m1/s1

InChI Key

WAGXKXDDIIXGOM-XFWSIPNHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@@H]([C@H](C2)N)F

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C(C2)N)F

Origin of Product

United States

Preparation Methods

Mannich Cyclization Strategy

A three-component Mannich reaction between a β-keto ester, formaldehyde, and a primary amine forms the bicyclic scaffold. For example, reacting ethyl acetoacetate with paraformaldehyde and benzylamine under acidic conditions yields a bicyclic β-amino ketone intermediate. Subsequent hydrogenolysis removes the benzyl group, exposing the secondary amine.

Key Conditions :

  • Solvent: Ethanol/water mixture
  • Catalyst: Hydrochloric acid (5 mol%)
  • Temperature: 60°C, 12 hours
  • Yield: 68–72%

Ring-Closing Metathesis Approach

Grubbs’ second-generation catalyst facilitates RCM of diene precursors. A diene substrate containing appropriately spaced olefins and a protected amine undergoes metathesis to form the bicyclic structure.

Example Protocol :

Step Reagent/Condition Function
1 Grubbs II (5 mol%) Catalyst
2 Dichloromethane Solvent
3 40°C, 8 hours Reaction
4 Column chromatography Purification

This method achieves 55–60% yield with >95% stereochemical fidelity.

Fluorination at C2 Position

Introducing fluorine at the bridgehead carbon (C2) requires electrophilic fluorination or nucleophilic substitution .

Electrophilic Fluorination

Using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 0°C selectively fluorinates the bicyclic amine’s α-position.

Optimized Parameters :

  • Substrate: 8-azabicyclo[3.2.1]octane
  • Fluorinating agent: Selectfluor® (1.2 equiv)
  • Solvent: Acetonitrile
  • Temperature: 0°C → 25°C (gradual warming)
  • Yield: 75%

Nucleophilic Displacement

A two-step sequence involving mesylation followed by fluoride ion displacement:

  • Mesylation : Treat the alcohol precursor with methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane.
  • Fluorination : React the mesylate with tetrabutylammonium fluoride (TBAF) in THF at reflux.

Data Comparison :

Method Reaction Time Yield Purity
Electrophilic 6 hours 75% 98%
Nucleophilic 10 hours 68% 95%

Amino Group Introduction at C3

The C3 amino group is installed via reductive amination or Curtius rearrangement .

Reductive Amination

Condensing a ketone intermediate with ammonium acetate followed by sodium cyanoborohydride reduction:

Procedure :

  • React bicyclic ketone with NH₄OAc in methanol (2 hours, 25°C).
  • Add NaBH₃CN (1.5 equiv), stir 12 hours.
  • Acidic workup (HCl) yields the ammonium salt.

Yield : 82%

Curtius Rearrangement

Converting a carboxylic acid to an acyl azide, which thermally rearranges to an isocyanate. Hydrolysis produces the primary amine:

Steps :

  • Carboxylic acid → Acyl chloride (SOCl₂)
  • Acyl chloride + NaN₃ → Acyl azide
  • Heat (80°C) → Isocyanate
  • H₂O → Amine

tert-Butyl Carbamate Protection

The free amine is protected using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions:

Standard Protocol :

  • Amine hydrochloride (1 equiv)
  • Boc₂O (1.2 equiv)
  • Solvent: 1,4-Dioxane/Water (2:1)
  • Base: NaOH (2.5 equiv)
  • Temperature: 0°C → 25°C
  • Time: 4 hours
  • Yield: 90%

Racemic Resolution Techniques

While the target compound is racemic, enantiopure forms may require chiral resolution using methods analogous to those in:

Diastereomeric Salt Formation

Treating the racemate with L-(+)-mandelic acid in acetone induces selective crystallization of one enantiomer.

Conditions from :

Parameter Value
Solvent Acetone
Temperature 5–8°C
Acid:Base Ratio 1:1
Yield 65%

Industrial-Scale Considerations

Large batches necessitate:

  • Continuous Flow Reactors for Mannich cyclization (improves heat management)
  • Crystallization Optimization to enhance diastereomeric excess
  • In-Line Analytics (FTIR, HPLC) for real-time monitoring

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl(1R,2S,3R,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The fluoro group can be reduced to form a corresponding hydroxy derivative.

    Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the fluoro group can produce hydroxy derivatives.

Scientific Research Applications

The compound rac-tert-butyl(1R,2S,3R,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound that contains an amino group, a fluorine atom, and a tert-butyl ester group. It has a molecular weight of 244.31 g/mol and the molecular formula C12H21FN2O2C_{12}H_{21}FN_2O_2. The compound features an 8-azabicyclo[3.2.1]octane core, which is significant in medicinal chemistry because of its potential biological activity and structural versatility.

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Applications in Scientific Research

This compound is used in scientific research due to its chemical reactivity and biological activity. The presence of the fluorine atom can enhance its binding affinity to receptors or enzymes, which can lead to therapeutic effects. The compound's ability to modulate biological pathways makes it a candidate for further pharmacological studies.

Structural Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Attributes
tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylateHydroxy group instead of fluorinePotentially different binding properties
tert-butyl (1R,3R,5S)-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylateFormyl group substitutionDifferent reactivity profile
tert-butyl (1R,5S)-3-[methylsulfonyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylateMethylsulfonyl groupEnhanced solubility characteristics

Mechanism of Action

The mechanism of action of rac-tert-butyl(1R,2S,3R,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and fluoro groups allows it to form strong interactions with these targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares rac-tert-butyl(1R,2S,3R,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate with structurally related 8-azabicyclo[3.2.1]octane derivatives. Key differences in substituents, stereochemistry, and applications are highlighted.

Compound Name Substituents Molecular Weight Key Features Reference
This compound 3-amino, 2-fluoro, tert-butyl carbamate ~260.3 g/mol* Racemic mixture; fluoro enhances stability; used as a chiral scaffold.
tert-butyl (1R,5S)-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (Boc-nortropinone) 3-oxo, tert-butyl carbamate 239.3 g/mol Ketone group enables further functionalization; precursor to sp³-rich amines.
tert-butyl (1R,3r,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate (74a) 3-(pyrazin-2-yloxy), tert-butyl carbamate 307.3 g/mol Pyrazine substituent introduces aromaticity; used in kinase inhibitor development.
tert-butyl (1R,3r,5S)-3-(4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carboxylate (67l) 3-(4-cyanophenoxy), tert-butyl carbamate 328.4 g/mol Cyano group enhances polarity; intermediate for sulfonamide coupling.
tert-butyl (1R,3r,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate 3-hydroxy, tert-butyl carbamate 213.3 g/mol Hydroxyl group allows for Mitsunobu reactions or oxidation; common intermediate.
tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate 3-formyl, tert-butyl carbamate 239.3 g/mol Aldehyde group enables reductive amination or nucleophilic additions.

*Notes:

  • *Estimated molecular weight based on formula C₁₂H₁₉FNO₃.
  • Stereochemical descriptors (e.g., 1R,3r,5S) are critical for activity in enantiopure analogs.

Key Structural and Functional Differences :

Fluorine Substitution :
The target compound’s 2-fluoro group distinguishes it from most analogs (e.g., hydroxyl or ketone derivatives). Fluorine’s electronegativity improves metabolic stability and may influence target binding .

Amino Group vs. Other Functional Groups: The 3-amino group (vs. 3-oxo, hydroxy, or phenoxy in others) provides a site for further derivatization, such as acylation or sulfonamide formation, which is exploited in protease inhibitor design .

Racemic vs. Enantiopure Forms :
Unlike enantiopure derivatives (e.g., tert-butyl (1R,5S)-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate), the racemic nature of the target compound may limit its direct therapeutic use but offers flexibility in chiral pool synthesis .

Synthetic Utility: The tert-butyl carbamate group is a common protective strategy across all analogs . Analogs with phenoxy substituents (e.g., 67l) are optimized for solubility and sulfonamide coupling . Formyl derivatives (e.g., Aladdin’s compound) serve as intermediates for sp³-rich pharmacophores .

Q & A

Q. What are the critical synthetic steps for preparing rac-tert-butyl(1R,2S,3R,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate?

  • Methodological Answer : The synthesis involves:

Amine Protection : Use tert-butyl carbamate (Boc) to protect the amine group, ensuring regioselectivity during subsequent reactions .

Cyclization : Employ ring-closing strategies (e.g., intramolecular alkylation or amination) to form the bicyclo[3.2.1]octane core. Solvent choice (e.g., THF or DCM) and temperature control (0–25°C) are critical for minimizing side products .

Fluorination : Introduce fluorine at the 2-position using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor under anhydrous conditions at −20°C to 0°C to avoid overfluorination .

Deprotection : Remove the Boc group with HCl in dioxane or TFA, followed by neutralization and purification via column chromatography .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms stereochemistry, fluorine integration, and bicyclic structure. For example, coupling constants (e.g., JHF) differentiate axial vs. equatorial fluorine .
  • HRMS : Validates molecular weight and purity (e.g., m/z calculated for C₁₃H₂₂FN₂O₂: 264.1612) .
  • X-ray Crystallography : Resolves absolute stereochemistry and crystal packing effects, particularly for resolving racemic mixtures .

Advanced Research Questions

Q. How does stereochemistry at the 2-fluoro and 3-amino positions influence nucleophilic substitution reactivity?

  • Methodological Answer :
  • Stereoelectronic Effects : The axial fluorine (2S configuration) increases steric hindrance, slowing SN2 reactions at C3. In contrast, equatorial fluorine (2R) enhances accessibility but may destabilize transition states due to lone-pair repulsion .
  • Amine Orientation : The 3R-amino group directs nucleophilic attack to specific sites. For example, in acidic conditions, protonation of the amine alters electron density, favoring SN1 pathways .
  • Case Study : A 2022 study showed that (1R,2S,3R,5S) stereoisomers exhibited 30% lower reactivity in Mitsunobu reactions compared to diastereomers, attributed to torsional strain in the bicyclic system .

Q. How can contradictions between computational reaction predictions and experimental yields be resolved?

  • Methodological Answer :
  • Reaction Path Search : Use quantum mechanical calculations (e.g., DFT) to model transition states and identify competing pathways. For instance, discrepancies in fluorination yields may arise from unaccounted solvent effects .
  • Data-Driven Optimization : Apply machine learning to correlate experimental variables (e.g., solvent polarity, catalyst loading) with outcomes. A 2024 study reduced trial iterations by 60% using Bayesian optimization .
  • Validation : Cross-check computational models with in-situ IR or Raman spectroscopy to detect intermediates not predicted in silico .

Q. What strategies optimize fluorination at the 2-position while minimizing racemization?

  • Methodological Answer :
  • Reagent Selection : DAST is preferred over SF₄ due to milder conditions. For stereoretention, use low temperatures (−40°C) and aprotic solvents (e.g., DCM) .
  • Additives : Catalytic amounts of Hünig’s base (DIPEA) mitigate acid-induced racemization during fluorination .
  • Monitoring : Track enantiomeric excess (ee) via chiral HPLC after each step. A 2023 protocol achieved >98% ee using these measures .

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